1-(Carboxymethyl)-L-proline
Description
Structure
3D Structure
Properties
CAS No. |
33012-76-9 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S)-1-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-8-3-1-2-5(8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI Key |
ZCIXWIPMALYWJT-YFKPBYRVSA-N |
SMILES |
C1CC(N(C1)CC(=O)O)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)C(=O)O |
sequence |
P |
Origin of Product |
United States |
Stereoselective Synthesis and Derivatization Strategies for 1 Carboxymethyl L Proline Analogues
General Principles of Chiral Synthesis in Proline Chemistry
The synthesis of proline derivatives with high stereochemical purity is essential for their application in medicinal chemistry and peptide science. This requires sophisticated synthetic strategies that can control the formation of chiral centers within the pyrrolidine (B122466) ring.
Asymmetric Synthetic Routes for Proline Scaffolds
The construction of the proline ring with defined stereochemistry is a fundamental challenge. A variety of asymmetric methods have been developed to address this, often employing chiral catalysts or auxiliaries to guide the stereochemical outcome of the reactions. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for these transformations. acs.org For instance, chiral pyrrolidine derivatives themselves can act as catalysts in enantioselective tandem reactions, leading to highly functionalized proline scaffolds with excellent enantiomeric excess (90%–99%). chemspider.com
Another strategy involves the use of phase transfer catalysts. A notable example is the one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst, which yields the (S)-4-methyleneproline scaffold with a high enantiomeric ratio (95:5). nih.gov This intermediate serves as a versatile precursor for various 4-substituted proline derivatives. nih.gov
The table below summarizes key asymmetric synthetic routes for proline scaffolds.
| Synthetic Approach | Catalyst/Auxiliary | Key Transformation | Stereoselectivity |
| Organocatalysis | Chiral Pyrrolidine Derivatives | Enantioselective Tandem Reactions | 90-99% ee |
| Phase Transfer Catalysis | Chinchonidine-derived Catalyst | Double Allylic Alkylation | 95:5 e.r. |
Stereocontrolled Approaches for Functionalized Proline Derivatives
Once the basic proline scaffold is established, further functionalization often requires methods that maintain or introduce new stereocenters with high control. Diastereoselective alkylations of proline enolates are a common strategy, where the stereochemical outcome is influenced by the N-protecting group and the alkylating agent. nih.gov
Palladium-catalyzed C(sp³)–H arylation represents a modern approach for the direct and stereospecific functionalization of the proline ring at the C-3 position. This method utilizes directing groups to achieve high yields and exclusive formation of the cis-2,3-disubstituted pyrrolidines. nih.gov
Furthermore, cycloaddition reactions offer a powerful means to introduce multiple stereocenters in a single step. For example, a copper(I)-catalyzed cascade reaction involving a [3 + 2]-cycloaddition, a ketenimine rearrangement, and an Alder-ene cyclization has been used to produce highly functionalized 3-ethynyl proline derivatives with high diastereoselectivity. mdpi.comnih.gov
Specific Synthetic Methodologies for Carboxymethylated Prolines
The introduction of a carboxymethyl group onto the proline scaffold can be achieved through both biological and chemical methods. These approaches offer distinct advantages in terms of stereoselectivity and scalability.
Chemoenzymatic and Biocatalytic Synthesis Pathways, including Carboxymethylproline Synthase (CarB) Engineering
Nature provides an elegant route to carboxymethylated prolines through the biosynthesis of carbapenem (B1253116) antibiotics. The enzyme Carboxymethylproline synthase (CarB), a member of the crotonase superfamily, catalyzes the formation of (2S,5S)-5-carboxymethylproline from malonyl-CoA and L-glutamate semialdehyde (L-GSA) or its cyclic tautomer, L-pyrroline-5-carboxylate. nih.govebi.ac.uk This reaction proceeds with high stereoselectivity, establishing two chiral centers in a single enzymatic step.
The CarB-catalyzed reaction is a key step in the biosynthesis of the simplest carbapenem, (5R)-carbapen-2-em-3-carboxylic acid. nih.gov The product of the CarB reaction, (2S,5S)-carboxymethylproline, is subsequently cyclized by CarA and then desaturated and epimerized by CarC to form the final carbapenem structure. mdpi.com
Recent research has focused on engineering CarB and coupling it with other enzymes to create novel biocatalytic cascades. For instance, engineered Carboxymethylproline synthases have been combined with the malonyl-CoA synthetase MatB. nih.gov This tandem enzymatic system allows for the stereoselective synthesis of N-heterocycles functionalized with alkyl-substituted carboxymethyl side chains, starting from achiral alkyl-substituted malonic acids and L-amino acid semialdehydes. nih.gov
The key features of the CarB-catalyzed synthesis are outlined below.
| Enzyme | Substrates | Product | Key Features |
| Carboxymethylproline synthase (CarB) | Malonyl-CoA, L-Glutamate semialdehyde | (2S,5S)-5-Carboxymethylproline | High stereoselectivity, C-C bond formation |
Organic Synthesis Strategies for Preparing 1-(Carboxymethyl)-L-proline and Diastereoisomers
The synthesis of this compound via organic chemistry typically involves the N-alkylation of L-proline with a reagent containing a protected carboxylic acid functionality. A common strategy is the reaction of L-proline with chloroacetyl chloride. This reaction leads to the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.org
Subsequent steps are then required to convert the N-acylated product to the desired carboxymethyl derivative. This can involve, for example, the conversion of the carboxylic acid at the C-2 position to a nitrile, followed by further transformations. beilstein-journals.org
The direct N-alkylation of proline derivatives is another viable route. For instance, the reaction of L-proline with a suitable haloacetic acid ester under basic conditions, followed by deprotection, would yield this compound. The stereochemistry at the C-2 position of the starting L-proline is typically retained during these N-alkylation reactions.
The synthesis of diastereomers, such as those substituted at other positions of the pyrrolidine ring, often requires more complex multi-step sequences involving stereoselective cyclization or functionalization reactions as described in section 2.1.
Post-Synthetic Derivatization and Functionalization of Proline Residues within Peptide Chains (Proline Editing)
A powerful strategy for introducing functional diversity into peptides is "proline editing," which involves the post-synthetic modification of a proline residue already incorporated into a peptide chain. acs.orgnih.gov This approach circumvents the need for the often-laborious solution-phase synthesis of individual proline analogues. organic-chemistry.org
The process typically begins with the incorporation of a hydroxyproline (B1673980) (Hyp) residue into a peptide during standard solid-phase peptide synthesis. nih.gov Following the completion of the peptide assembly, the hydroxyl group of the Hyp residue is selectively deprotected and can then be subjected to a variety of chemical transformations. These can include oxidation, reduction, acylation, and substitution reactions, allowing for the stereospecific conversion of the 4-hydroxyproline (B1632879) into a wide array of 4-substituted proline derivatives with either 4R or 4S stereochemistry. acs.org
This methodology provides access to peptides containing proline analogues with diverse functionalities, including:
Amino acid mimetics: (e.g., Cys, Asp, Phe) nih.gov
Recognition motifs: (e.g., biotin, RGD) nih.gov
Biophysical probes: (e.g., fluorescent labels, NMR handles) nih.gov
Reactive handles for bioconjugation: (e.g., azides, alkynes, ketones) organic-chemistry.orgnih.gov
Proline editing has been successfully employed to synthesize a vast library of proline-containing peptides, enabling detailed studies of structure-activity relationships and the effects of proline substitution on peptide conformation. acs.org
Design Principles for Incorporating Carboxymethylproline into Complex Molecular Architectures, such as Macrocycles and Peptidomimetics
The incorporation of this compound, a specific type of N-alkylated proline analogue, into complex molecules is guided by several key principles rooted in conformational control, steric influence, and synthetic utility. The N-substituent fundamentally alters the electronic and steric environment of the pyrrolidine ring, providing a powerful tool for molecular design.
Peptidomimetic Design: Engineering Stability and Function
Peptidomimetics are designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. researchgate.net Proline and its analogues are central to this endeavor due to their ability to induce specific, predictable conformations.
One of the primary design principles is the use of conformationally constrained analogues to mimic the bioactive conformation of a peptide, particularly the β-turn. nih.gov A β-turn is a secondary structure involving four amino acid residues where the peptide chain reverses direction. nih.gov Proline is frequently found in the second position of β-turns in natural proteins. nih.gov The rigid pyrrolidine ring of this compound serves as a scaffold that pre-organizes the peptide backbone into a turn-like structure. This mimicry is crucial for designing small molecules that can effectively interact with biological targets such as receptors or enzymes. researchgate.netnih.gov
The N-carboxymethyl group serves two strategic purposes:
Modulation of Conformational Equilibria: N-alkylation of proline can influence the cis-trans isomerization of the preceding peptide bond. While a standard Xaa-Pro bond has a relatively low energy barrier between the cis and trans conformations, introducing substituents on the nitrogen can alter this equilibrium. semanticscholar.org This allows for the fine-tuning of a peptide's three-dimensional shape to favor the conformation required for biological activity.
Additional Interaction/Functionalization Point: The terminal carboxyl group provides a chemically versatile handle. It can act as a key recognition element, forming hydrogen bonds or salt bridges with a biological target. Alternatively, it can be used as an attachment point for further derivatization, allowing the linkage of other pharmacophoric elements, fluorescent probes, or solubilizing groups without disrupting the core peptide backbone. acs.org
| Design Principle | Role of this compound | Desired Outcome in Peptidomimetics |
| β-Turn Mimicry | The rigid pyrrolidine ring acts as a scaffold, pre-organizing the peptide chain to adopt a turn conformation similar to natural β-turns. nih.govnih.gov | Enhanced binding affinity to receptors that recognize turn structures; improved target specificity. |
| Conformational Restriction | The cyclic structure reduces the number of accessible backbone dihedral angles (φ, ψ), decreasing the entropic penalty upon binding. nih.gov | Increased potency and selectivity of the peptidomimetic. |
| Modulation of cis/trans Isomerism | The N-carboxymethyl group can sterically and electronically influence the energy balance between the cis and trans isomers of the preceding amide bond. semanticscholar.org | Stabilization of the desired bioactive conformation. |
| Introduction of a Functional Handle | The carboxymethyl moiety provides an additional carboxylic acid group for derivatization or direct interaction with a target. acs.org | Facilitates synthesis of more complex molecules; provides an additional point for target interaction. |
Macrocycle Design: Leveraging Pre-organization for Efficient Cyclization
Macrocycles are cyclic molecules that have gained significant interest as therapeutic agents, particularly for challenging "undruggable" targets. tandfonline.com The synthesis of macrocycles, however, can be challenging, often hampered by the entropic cost of bringing the two ends of a linear precursor together.
The incorporation of this compound offers a strategic solution to this problem. The primary design principle here is pre-organization . The inherent turn-inducing nature of the proline scaffold forces the linear precursor molecule to adopt a folded, "U-shaped" conformation. This brings the reactive ends of the molecule into proximity, thereby facilitating the intramolecular cyclization reaction and minimizing competing intermolecular side reactions, such as oligomerization.
Furthermore, the N-carboxymethyl group provides a convenient and strategically positioned handle for the cyclization reaction itself. In one common strategy, the carboxylic acid of the carboxymethyl group can be activated and reacted with a terminal amine on the other end of the linear peptide to form the macrocyclic ring. This approach allows for precise control over the ring size and composition. Computational design tools are increasingly used to predict the rigidity and binding competence of such macrocycles before synthesis. tandfonline.com
| Design Principle | Role of this compound | Desired Outcome in Macrocycles |
| Pre-organization of Linear Precursor | The proline-induced turn brings the reactive termini of the linear molecule into close proximity. chemrxiv.org | Increased efficiency and yield of the macrocyclization reaction; reduced formation of oligomeric byproducts. |
| Turn-Inducing Scaffold | The proline ring acts as a nucleation point for the cyclic structure, defining a key turn in the final macrocycle. nih.gov | Creation of well-defined, conformationally rigid macrocycles with improved target binding properties. |
| Cyclization Handle | The carboxymethyl group provides a reactive site (carboxylic acid) that can be readily used to form the final amide bond that closes the ring. | Simplifies the synthetic strategy for macrocyclization. |
| Enhanced Physicochemical Properties | The pyrrolidine moiety and extra carboxyl group can improve properties like solubility and cell permeability compared to more flexible or greasy linkers. researchgate.net | Improved drug-like properties of the final macrocyclic compound. |
Advanced Structural and Conformational Analysis of 1 Carboxymethyl L Proline
Computational Chemistry Approaches to Conformational Space Elucidation
Computational methods provide invaluable insights into the dynamic nature of 1-(Carboxymethyl)-L-proline, allowing for the exploration of its accessible conformations and the associated energy profiles.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure and energy of molecules from first principles. These approaches are instrumental in determining the relative stabilities of different conformers, transition state energies, and the influence of electronic effects on geometry.
For proline and its derivatives, DFT studies have been crucial for understanding reaction mechanisms and stereoselectivity. For instance, DFT calculations have been employed to elucidate the factors influencing reaction rates and diastereoselectivities in the synthesis of 4-(carboxymethyl)proline, a close structural analog of the title compound. researchgate.net Such studies correlate computational findings with experimental observations to build robust process models. researchgate.net
The conformational state of the proline ring itself is known to be dependent on the backbone dihedral angles. fccc.edu Ab initio calculations on model proline compounds have demonstrated this relationship, which is critical for accurately parameterizing molecular mechanics force fields. fccc.edu In the case of this compound, DFT would be used to investigate the preferred puckering of the pyrrolidine (B122466) ring (up or down), the orientation of the two carboxyl groups, and the rotational barrier around the newly formed N-CH₂COOH bond. DFT calculations on L-proline have shown that even in the gas phase, multiple conformers exist that are very close in energy, separated by low energy barriers. scispace.com
Table 1: Representative DFT Calculation Parameters for Proline Derivatives
| Parameter | Typical Value/Method | Purpose | Reference |
| Theory Level | B3LYP, M06 | Approximates the exchange-correlation energy functional for calculating molecular electronic structure. | scispace.comrsc.org |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. Added functions allow for polarization and diffusion. | scispace.com |
| Solvation Model | SMD, PCM | Accounts for the effect of a solvent on the molecule's conformation and energy. | rsc.org |
| Calculation Type | Geometry Optimization | Locates the lowest energy (most stable) structure of a conformer. | scispace.com |
| Calculation Type | Frequency Analysis | Confirms a structure is a true minimum (no imaginary frequencies) and calculates thermodynamic properties. | scispace.com |
While quantum methods are powerful, they are computationally expensive. For exploring the conformational space over time, especially in a solvent, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed. These methods use classical mechanics principles to simulate the movement of atoms in a molecule or system.
The potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a molecule as a function of its geometry. By calculating the energy at various points on this surface, researchers can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them.
A rigid PES scan can be performed by systematically changing specific dihedral angles and calculating the energy at each step. For L-proline, PES scans using DFT have been conducted by rotating the carboxylic group, revealing the energy wells corresponding to stable conformers and the peaks representing the barriers to rotation. scispace.com For this compound, a more complex, multi-dimensional PES would need to be explored, considering the key dihedral angles:
Rotation around the Cα-COOH bond.
Rotation around the N-CH₂ bond.
Rotation around the CH₂-COOH bond.
The puckering coordinates of the five-membered ring.
This analysis provides a detailed map of the molecule's flexibility and identifies the most likely conformations to be populated under given conditions. fccc.edu
Experimental Techniques for Determining Solution and Solid-State Conformations
Experimental methods are essential for validating computational models and providing direct evidence of molecular structure and dynamics in different phases.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution. For proline-containing molecules, NMR is particularly useful for identifying and quantifying the populations of cis and trans isomers that arise from the restricted rotation around the X-Pro bond. nih.gov In this compound, the tertiary amine bond between the nitrogen and the carboxymethyl group also exhibits restricted rotation, leading to distinct conformational isomers that can be observed by NMR.
NMR studies on proline-containing peptides show that isomer populations can be determined from the integration of distinct signals in ¹H or ¹³C NMR spectra. nih.gov Furthermore, techniques like the Nuclear Overhauser Effect (NOE) provide information about through-space distances between protons, helping to define the three-dimensional structure of the dominant isomers in solution. nih.gov While detailed NMR studies specifically on this compound are not widely published, the methodology is well-established. For example, NMR characterization was essential in identifying the structure of hydroxylated derivatives of carboxymethyl-proline compounds. nih.gov
Table 2: Key NMR Parameters for Proline Conformational Analysis
| NMR Technique/Parameter | Information Provided | Typical Application | Reference |
| ¹H & ¹³C Chemical Shifts | Sensitive to the local electronic environment; distinct shifts for atoms in different conformers (e.g., cis/trans). | Identifying and quantifying isomeric populations. | nih.govnih.gov |
| Nuclear Overhauser Effect (NOE) | Measures through-space proximity of protons (< 5 Å), providing distance constraints for structure calculation. | Differentiating between extended and folded conformations; determining the relative orientation of molecular fragments. | nih.gov |
| Coupling Constants (J-coupling) | Provides information on dihedral angles through the Karplus relationship. | Determining the puckering of the pyrrolidine ring and side-chain orientations. | |
| Temperature Coefficients | Measures the temperature dependence of amide proton chemical shifts to identify intramolecular hydrogen bonds. | Assessing the presence and strength of hydrogen bonding that stabilizes specific conformations. | nih.gov |
X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique can reveal exact bond lengths, bond angles, and the specific conformation adopted by the molecule within a crystal lattice or when bound to a larger macromolecule, such as a protein.
While a crystal structure for this compound itself is not publicly available, structures of closely related compounds demonstrate the power of this technique. For example, the crystal structure of 3-(carboxymethyl)-4-isopropenylproline bound to a glutamate (B1630785) receptor has been determined, providing a detailed snapshot of its bioactive conformation. pdbj.org Similarly, the crystal structure of magnetite nanoparticles functionalized with L-proline has been characterized by X-ray diffraction (XRD), confirming the covalent linkage and providing information on the crystalline nature of the material. echemcom.com These examples show how X-ray crystallography can elucidate the solid-state conformation and intermolecular interactions of proline derivatives, which is crucial for understanding receptor binding and materials science applications.
Table 3: Example Crystallographic Data for a Proline Derivative (3-(CARBOXYMETHYL)-4-ISOPROPENYLPROLINE in complex with a receptor)
| Parameter | Value / Description | Significance | Reference |
| PDB ID | 3C32 | Unique identifier for the structure in the Protein Data Bank. | pdbj.org |
| Method | X-RAY DIFFRACTION | The experimental technique used to determine the atomic structure. | pdbj.org |
| Resolution | 1.49 Å | A measure of the level of detail in the crystallographic map; lower is better. | pdbj.org |
| Space Group | P 21 21 21 | Describes the symmetry of the crystal lattice. | |
| Unit Cell Constants | a, b, c (lengths); α, β, γ (angles) | Defines the dimensions of the repeating unit of the crystal. | |
| Conformation | Defined by specific dihedral angles and puckering | Provides a static picture of the molecule's shape in the bound state. | pdbj.org |
Influence of Carboxymethyl Substitution on Pyrrolidine Ring Puckering and Backbone Conformation
The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the Cγ-endo (down) and Cγ-exo (up) puckers. kvinzo.comnih.gov These puckering modes are defined by the displacement of the Cγ atom relative to the plane formed by the other four ring atoms. The preference for one pucker over the other is dictated by the nature and stereochemistry of substituents on the ring. kvinzo.comnih.gov
In the case of N-substituted prolines, the substituent at the nitrogen atom can introduce significant steric and electronic effects that alter the ring's conformational equilibrium. For this compound, the carboxymethyl group introduces steric bulk and potential for intramolecular interactions.
Insights from Lisinopril (B193118) as a Structural Analog:
Lisinopril, chemically known as N2-[(S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline, features a proline residue with a substantial N-substituent. nih.govnih.gov X-ray crystallography and NMR spectroscopy studies on lisinopril have provided detailed information on the conformation of its proline ring. researchgate.netresearchgate.netnih.govnih.gov
In the crystal structure of the human ACE-lisinopril complex, the lisinopril molecule binds in a highly ordered and extended conformation. nih.govnih.gov Analysis of the proline moiety within lisinopril reveals a preference for a specific ring pucker that optimizes its interaction with the enzyme's active site. nih.gov
NMR studies of lisinopril in solution have shown that it exists as a mixture of cis and trans isomers with respect to the Lys-Pro amide bond. researchgate.netnih.gov The trans isomer is the major and biologically active form, typically present in a proportion of about 77%, while the cis isomer accounts for the remaining 23%. researchgate.netnih.gov This cis-trans isomerization is a characteristic feature of proline-containing peptides and is influenced by the N-substituent.
The following table summarizes the key conformational features of the proline moiety in lisinopril, which can be extrapolated to infer the behavior of this compound.
| Conformational Feature | Observation in Lisinopril | Probable Influence on this compound |
|---|---|---|
| Pyrrolidine Ring Pucker | The proline ring in the bound state of lisinopril adopts a conformation that facilitates optimal binding to ACE. nih.govnih.gov Solution-state NMR suggests a dynamic equilibrium between puckered forms. researchgate.netnih.gov | The carboxymethyl group likely biases the ring towards a pucker that minimizes steric hindrance with the substituent itself and the C-terminal carboxyl group. An exo pucker is often favored by N-acyl substitutions to reduce steric clashes. kvinzo.com |
| Backbone Conformation (cis/trans Isomerism) | Exists as a mixture of trans (major) and cis (minor) isomers around the N-substituted amide bond in solution. researchgate.netnih.gov | A similar cis/trans equilibrium is expected, with the trans conformer likely being predominant to alleviate steric strain between the carboxymethyl group and the proline ring. |
| Dihedral Angles | The dihedral angles of the proline backbone in lisinopril are constrained to fit the active site of the enzyme. researchgate.net | The N-carboxymethyl group will restrict the phi (Φ) and psi (Ψ) dihedral angles, influencing the overall peptide backbone conformation. |
General Effects of N-Substitution on Proline Conformation:
Research on various N-substituted proline derivatives has established several general principles that are applicable to this compound:
Steric Effects: The bulkiness of the N-substituent is a primary determinant of the ring pucker. Larger substituents tend to favor a pseudoequatorial orientation to minimize steric clashes, which in turn dictates the puckering of the ring. researchgate.net For this compound, the carboxymethyl group, while not excessively large, will exert a steric influence.
Electronic Effects: The electronic properties of the N-substituent can also play a role. While the carboxymethyl group is not strongly electron-withdrawing or -donating, its carboxyl group can participate in hydrogen bonding, potentially influencing the local conformation.
Mechanistic Research on Enzyme and Biomolecular Interactions of 1 Carboxymethyl L Proline
Elucidation of Enzyme Inhibition Mechanisms
Enzyme inhibitors are molecules that reduce the activity of enzymes. They can be classified based on their mechanism of action, with the primary reversible types being competitive, non-competitive, uncompetitive, and mixed inhibition. sci-hub.se Irreversible mechanisms, such as mechanism-based inhibition, also play a crucial role in drug development.
Competitive Inhibition Models and Kinetic Characterization
Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the enzyme's active site, preventing the substrate from binding. savemyexams.comresearchgate.net The inhibitor and substrate are in direct competition for the same binding site. researchgate.net In this model, the inhibitor does not alter the maximum reaction rate (Vmax), but it does increase the apparent Michaelis constant (Km), meaning a higher concentration of substrate is required to reach half of Vmax. sci-hub.se
Kinetic studies of proline analogs have demonstrated this inhibitory model. In research focused on Pyrroline-5-carboxylate Reductase 1 (PYCR1), an enzyme in the proline biosynthesis pathway, several proline analogs were identified as competitive inhibitors. nih.gov These compounds compete with the enzyme's natural substrate, Δ1-pyrroline-5-carboxylate (P5C). nih.gov The inhibition constants (Ki), which measure the affinity of the inhibitor for the enzyme, were determined for these analogs. nih.gov For instance, N-formyl L-proline (NFLP) was found to be the most potent among the tested compounds, with a competitive inhibition constant of 100 μM. nih.gov The binding of L-proline itself to PYCR1 also demonstrates competitive inhibition. uniprot.orgnih.gov
Table 1: Kinetic Data for Competitive Inhibitors of Human PYCR1 This table presents inhibition constants (Ki) for various proline analogs acting as competitive inhibitors against the enzyme PYCR1. The data is derived from steady-state kinetic measurements where the substrate L-P5C was varied at a fixed concentration of the cofactor NADH.
| Inhibitor | Ki (μM) | Inhibition Type |
| N-formyl L-proline (NFLP) | 100 | Competitive |
| L-thiazolidine-4-carboxylate (L-T4C) | 300 | Competitive |
| L-thiazolidine-2-carboxylate (L-T2C) | 800 | Competitive |
| Cyclopentanecarboxylate (CPC) | 1700 | Competitive |
| L-tetrahydro-2-furoic acid (THFA) | 2000 | Competitive |
| Data sourced from Christensen et al. (2020) nih.gov |
Non-competitive, Uncompetitive, and Mixed-Type Inhibition Kinetics
Beyond competitive inhibition, other kinetic models describe how inhibitors can interact with enzymes.
Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. savemyexams.comresearchgate.net This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. savemyexams.com In this model, the Vmax is lowered, but the Km remains unchanged. dalalinstitute.com
Uncompetitive inhibition is a rarer mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex. sci-hub.se This binding stabilizes the ES complex, which paradoxically lowers the apparent Km, but it also prevents the conversion of the substrate to product, thus lowering the Vmax. sci-hub.se Lineweaver-Burk plots for uncompetitive inhibition show parallel lines. sci-hub.se
Mixed-type inhibition is observed when an inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. nih.gov This type of inhibition affects both the Km and the Vmax. nih.gov Studies on food protein-derived peptides have shown that they can act as competitive, non-competitive, or mixed-type inhibitors of enzymes like renin and angiotensin-converting enzyme (ACE). plos.orgmdpi.com
Mechanism-Based Inhibition (Suicide Inhibition) by Proline Analogues
Mechanism-based inhibition, also known as suicide inhibition, is an irreversible process where the target enzyme converts a seemingly stable inhibitor into a highly reactive molecule. This newly formed molecule then covalently binds to the enzyme, permanently inactivating it. This strategy is particularly effective for achieving high specificity in drug design.
Research into proline analogues has identified several compounds that act as mechanism-based inhibitors of proline dehydrogenase (PRODH), also known as proline oxidase. nih.govaacrjournals.org This enzyme catalyzes the first step in proline degradation. nih.gov For example, 4-methylene-L-proline has been shown to inactivate proline dehydrogenase through a mechanism-based process. nih.gov The inactivation kinetics of this interaction are consistent with the enzyme first processing the analog, which then leads to its own inactivation. nih.gov Other proline analogues have also been synthesized and investigated for their potential as mechanism-based inhibitors of this critical enzyme. nih.govacs.org
Investigation of Specific Enzyme Targets and Their Biological Research Relevance
The development of inhibitors like 1-(Carboxymethyl)-L-proline and its relatives is driven by their potential to modulate the activity of specific enzymes implicated in disease. Key targets include enzymes involved in cancer metabolism and blood pressure regulation.
Inhibition of Pyrroline-5-carboxylate Reductase 1 (PYCR1) and its Implications in Metabolic Research
Pyrroline-5-carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the reduction of pyrroline-5-carboxylate (P5C) to L-proline. uniprot.orgnih.govfrontiersin.orgebi.ac.uk There is growing evidence that PYCR1 plays a significant role in cancer biology. Many cancer types exhibit metabolic reprogramming, and PYCR1 is one of the most consistently overexpressed metabolic enzymes in these cancers. nih.govresearchgate.net This upregulation is linked to increased proline biosynthesis, which supports the rapid growth and proliferation of tumor cells and enhances their survival under stress. nih.govmissouri.edu Consequently, PYCR1 has emerged as a promising target for cancer therapy. nih.govresearchgate.net
The search for validated inhibitors of PYCR1 has led to the screening of various proline analogs. nih.gov A focused screen using X-ray crystallography and enzyme kinetics assays identified five proline analogs that act as competitive inhibitors of human PYCR1, with Ki values ranging from 100 μM to 2 mM. nih.gov The discovery of these inhibitors, such as N-formyl L-proline (NFLP), provided the first validated chemical probes for PYCR1, demonstrating that targeting this enzyme can impair cancer cell growth. nih.govmissouri.edu More recent efforts have used fragment-based screening to discover novel inhibitors that can block both the substrate and cofactor binding sites of PYCR1. nih.govacs.org
Conformationally Constrained Peptides Incorporating Carboxymethylproline as Renin Inhibitors
Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. nih.govnps.org.au It catalyzes the rate-limiting step, the conversion of angiotensinogen (B3276523) to angiotensin I. nih.gov Therefore, inhibiting renin is a highly specific strategy for treating hypertension. nih.govnih.gov
The design of potent renin inhibitors often involves creating peptides that mimic the structure of the enzyme's natural substrate, angiotensinogen. nih.gov A key strategy to improve the potency and specificity of these peptide inhibitors is to introduce conformational constraints, which lock the peptide into a shape that is optimal for binding to the enzyme's active site. nih.govucl.ac.ukportlandpress.comacs.org
Research in this area has led to the development of a conformationally constrained renin inhibitory peptide that explicitly incorporates the this compound moiety. acs.org In this design, a cyclic peptide, (3-1)-1-(carboxymethyl)-L-prolyl-L-phenylalanyl-L-histidinamide, was synthesized to create a conformational restriction at the P2-P4 tripeptide portion of the angiotensinogen template. acs.org This demonstrates a direct application of the this compound structure in the rational design of enzyme inhibitors. Another approach used a γ-lactam bridge to constrain a dipeptide isostere, resulting in a potent renin inhibitor with an IC50 value of 6.5 nM. nih.gov
Table 2: Examples of Conformationally Constrained Renin Inhibitory Peptides This table highlights peptide inhibitors of renin where conformational constraints have been introduced to enhance binding and potency.
| Inhibitor Structure / Constraint | Target Enzyme | Potency |
| Cyclic (3-1)-1-(carboxymethyl)-L-prolyl -L-phenylalanyl-L-histidinamide | Human Renin | N/A |
| Peptide with γ-lactam constraint and hydroxyethylene isostere | Human Plasma Renin | IC50 = 6.5 nM |
| Data sourced from Thaisrivongs et al. (1988) and Jee et al. (1988) nih.govacs.org |
Molecular Docking Studies with Collagenase
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is often used to predict the binding affinity and mode of action of a small molecule ligand with a protein target, such as an enzyme.
While direct molecular docking studies specifically investigating the interaction between this compound and collagenase are not extensively detailed in the available research, the principles of such studies can be understood from research on similar peptides. For instance, studies on collagen-derived peptides use molecular docking to understand how they interact with the active site of collagenase. These studies have shown that peptides can bind to the active site of collagenase, and their inhibitory activity is related to the stability of this binding. The GOLD score, a measure of binding affinity, is often used to rank potential inhibitors. For example, in silico simulations for various peptides have been used to predict their collagenase inhibitory potential, with higher GOLD scores indicating a more stable interaction.
A hypothetical docking study of this compound with collagenase would involve modeling the interaction of the compound with the enzyme's active site. Key interactions would likely involve the carboxyl groups of the compound forming hydrogen bonds with amino acid residues in the enzyme's binding pocket, potentially interfering with the enzyme's catalytic activity. The proline ring structure would also contribute to the binding specificity and orientation.
| Concept | Description | Relevance to this compound and Collagenase |
|---|---|---|
| Ligand | The small molecule being studied. | This compound |
| Receptor | The macromolecule, typically a protein, to which the ligand binds. | Collagenase |
| Binding Pocket/Active Site | The region on the receptor where the ligand binds. | The catalytic site of collagenase where substrate breakdown occurs. |
| Docking Score (e.g., GOLD Score) | A numerical value that estimates the binding affinity between the ligand and the receptor. Higher scores often indicate stronger binding. | Would be calculated to predict the inhibitory potential of this compound against collagenase. |
| Binding Mode | The specific orientation and conformation of the ligand within the binding pocket. | Would describe how this compound fits into the collagenase active site and which amino acids it interacts with. |
Insights from Carboxymethylproline Synthase (CarB) Studies
This compound, specifically the (2S,5S)-trans isomer, is a crucial intermediate in the biosynthesis of carbapenem (B1253116) antibiotics. nih.govnih.gov Its formation is catalyzed by the enzyme (2S,5S)-trans-carboxymethylproline synthase, commonly known as CarB. nih.govproteopedia.org CarB is a unique member of the crotonase superfamily, notable for its ability to catalyze the formation of both C-C and C-N bonds. nih.govresearchgate.net
The synthesis of (2S,5S)-carboxymethylproline by CarB involves the condensation of two substrates: L-glutamate-γ-semialdehyde (which exists in equilibrium with L-pyrroline-5-carboxylate) and malonyl-CoA. nih.govnih.govrsc.org The reaction mechanism is proposed to proceed through several key steps:
Decarboxylation : CarB catalyzes the decarboxylation of malonyl-CoA to form an enolate intermediate. nih.govproteopedia.org This step is stabilized by a conserved feature in the enzyme's active site known as an oxyanion hole. nih.govrsc.org
Condensation : The enolate intermediate then attacks L-pyrroline-5-carboxylate, leading to the formation of a carbon-carbon bond. researchgate.net
Cyclization and Hydrolysis : This is followed by the formation of the pyrrolidine (B122466) ring (a C-N bond) and subsequent hydrolysis of the thioester linkage to coenzyme A, releasing the final product, (2S,5S)-carboxymethylproline. nih.govrsc.org
Structural studies of CarB have revealed important features of its active site. nih.gov The enzyme exists as a trimer, a common characteristic of the crotonase superfamily. nih.gov The active site contains specific residues, such as Glu131 and His229, which are crucial for substrate binding and catalysis. nih.gov For example, Glu131 is positioned to be involved in the final hydrolysis step. nih.govproteopedia.org
| Feature | Description | Reference |
|---|---|---|
| Enzyme Family | Crotonase Superfamily | nih.govnih.govresearchgate.net |
| Substrates | Malonyl-CoA and L-glutamate-γ-semialdehyde (in equilibrium with L-pyrroline-5-carboxylate) | nih.govnih.govrsc.org |
| Product | (2S,5S)-carboxymethylproline | nih.govproteopedia.org |
| Catalytic Functions | C-C and C-N bond formation, acyl-CoA hydrolysis, decarboxylation | nih.govnih.govproteopedia.org |
| Key Active Site Residues | Glu131 (hydrolysis), His229 (substrate binding), Gly62/Met108 (oxyanion hole) | nih.govrsc.org |
| Quaternary Structure | Predominantly trimeric | nih.gov |
Modulation of Intracellular Proline Metabolism and Transport Systems in Research Models
Proline Transport Systems: Cells utilize several transport systems to import proline from the extracellular environment. In bacteria like S. aureus, high-affinity (PutP) and low-affinity (OpuD) transport systems have been identified. mdpi.com In mammalian cells, a family of solute carrier (SLC) transporters, including SLC6A20, SLC36A1, and SLC38A2, are responsible for proline uptake. mdpi.comnih.gov These transporters are crucial for providing cells with proline for protein synthesis and for its role as an osmoprotectant. Given the structural similarity, this compound could act as a competitive inhibitor or a substrate for these transporters, thereby affecting intracellular proline levels.
Proline Metabolism: Intracellular proline homeostasis is maintained by a metabolic cycle involving its synthesis from glutamate (B1630785) and its catabolism back to glutamate. nih.gov
Biosynthesis : Proline is synthesized from glutamate via two enzymatic steps catalyzed by Pyrroline-5-Carboxylate Synthetase (P5CS) and Pyrroline-5-Carboxylate Reductase (PYCR). nih.govresearchgate.net
Catabolism : Proline is degraded in the mitochondria by Proline Dehydrogenase (PRODH) to form pyrroline-5-carboxylate (P5C), which is then converted to glutamate by P5C Dehydrogenase (P5CDH). nih.gov
This cycle is not just for maintaining proline levels; it is also interconnected with major metabolic pathways like the TCA cycle and the pentose (B10789219) phosphate (B84403) pathway, and plays a role in cellular redox balance. nih.gov An analog like this compound could potentially influence this delicate balance by inhibiting the enzymes of proline metabolism, such as PRODH, leading to an altered metabolic state.
Effects on Cellular Signaling Pathways and Redox Homeostasis in in vitro and ex vivo Research Systems
Proline metabolism is intricately linked to cellular signaling and the maintenance of redox homeostasis. nih.govbham.ac.uk The catabolism of proline by PRODH in the mitochondria generates reactive oxygen species (ROS) as a byproduct, which can act as signaling molecules to induce apoptosis. nih.govnih.gov Conversely, proline itself can act as an antioxidant by scavenging free radicals. nih.govresearchgate.net This dual role makes the proline metabolic pathway a critical regulator of the cell's response to stress.
Modulation of Cellular Signaling: The availability of proline and the activity of its metabolic enzymes can influence key signaling pathways.
mTORC1 Signaling : L-proline has been shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth and proliferation. mdpi.com
AMPK Signaling : Proline supplementation can lead to a lower abundance of phosphorylated AMP-activated protein kinase (p-AMPKα), an energy sensor that, when activated, promotes catabolism and inhibits cell growth. mdpi.com
p53 and HIF-1α : The proline catabolic enzyme PRODH is a target of the tumor suppressor p53, and its activity can lead to the destabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of the cellular response to low oxygen. nih.govfrontiersin.org
Impact on Redox Homeostasis: Redox homeostasis refers to the balance between the production of ROS and the cell's ability to detoxify these reactive products through antioxidant defenses. nih.gov Proline metabolism plays a significant role in this balance. bham.ac.uk
ROS Production : Proline oxidation via PRODH can generate superoxide (B77818) radicals, contributing to oxidative stress and initiating apoptosis. nih.gov
Antioxidant Properties : Proline itself can function as a non-enzymatic antioxidant, scavenging hydroxyl radicals and singlet oxygen, thereby protecting cells from oxidative damage. nih.govfrontiersin.org It can also support the glutathione (B108866) (GSH) antioxidant system. mdpi.com
Advanced Applications of 1 Carboxymethyl L Proline in Chemical Biology and Medicinal Chemistry Research
Design and Development of Peptidomimetics Incorporating Carboxymethylproline Units
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of conformationally constrained amino acid analogues is a key strategy in this field.
Strategies for Conformational Restriction and Bioactive Conformation Mimicry
The introduction of substituents onto the proline ring or its nitrogen atom is a well-established method for restricting the molecule's conformational flexibility. unina.it This strategy helps to pre-organize a peptide into a specific three-dimensional structure that mimics the bioactive conformation required for binding to a biological target, thereby reducing the entropic penalty upon binding. unina.itupc.edu
1-(Carboxymethyl)-L-proline and its isomers, such as 4-(carboxymethyl)proline, are valuable as conformationally constrained analogues of other amino acids. For instance, the four diastereoisomers of 4-(carboxymethyl)proline have been synthesized to act as rigid mimics of 2-aminoadipic acid, an analogue of glutamate (B1630785). researchgate.net The carboxymethyl group introduces steric and electronic constraints that influence the pyrrolidine (B122466) ring's pucker and the torsion angles of the peptide backbone. upc.eduresearchgate.net This allows for the precise design of peptidomimetics that can probe the binding pockets of specific receptors, such as glutamatergic receptors, with high specificity. researchgate.net By locking the molecule into a desired conformation, these proline chimeras serve as powerful tools for dissecting structure-activity relationships.
Application in β-Hairpin Mimics for Studying Protein-Protein Interactions
β-hairpins are common secondary structural motifs that are frequently involved in mediating protein-protein interactions (PPIs). nih.gov Consequently, synthetic molecules that mimic the structure of β-hairpins are of great interest as potential modulators of these interactions. researchgate.netmdpi.com A widely used strategy to induce a β-turn and stabilize a hairpin structure involves the use of a D-Pro-L-Pro dipeptide template. mdpi.comresearchgate.net
The design of novel β-hairpin mimetics often involves modifying the proline residues or replacing the template altogether to fine-tune the structure and activity. researchgate.net While direct incorporation of this compound into β-hairpin mimics is not extensively documented, its inherent conformational rigidity makes it a compelling candidate for such applications. Its structure could be used to create novel turn inducers or to add functional handles onto the hairpin scaffold. These handles could provide additional interaction points with the target protein or serve as attachment points for probes or solubilizing groups, thereby expanding the toolkit for designing inhibitors of challenging PPIs. nih.govmdpi.com
Utilization as Chemical Probes for Investigating Biological Pathways
This compound is a central molecule in the biosynthesis of carbapenems, a class of broad-spectrum β-lactam antibiotics. nih.gov Its role as a key intermediate makes it and its associated enzymes valuable as chemical probes for studying and engineering these important biosynthetic pathways.
The formation of (2S,5S)-carboxymethylproline is the first committed step in the biosynthesis of the simplest carbapenem (B1253116). nih.gov This reaction is catalyzed by carboxymethylproline synthase (CarB), an unusual member of the crotonase superfamily. nih.govnih.gov CarB facilitates the condensation of malonyl-CoA and L-glutamate γ-semialdehyde to produce (2S,5S)-carboxymethylproline. nih.gov This intermediate is then converted into the final antibiotic through a series of enzymatic steps.
The enzymes and intermediates of this pathway serve as powerful tools for research. For example, gene probes for the enzyme CarB (also denoted as carB or cmmE) have been used to identify and confirm the gene clusters responsible for producing carbapenem antibiotics in various bacterial strains. nih.gov Furthermore, stable analogues of the substrates for CarB can be used as mechanistic probes to study its unique carbon-carbon bond-forming activity. purdue.edu The synthesis and inhibition kinetics of D-proline peptidomimetics have also been explored to develop chemical probes for a multitargeting approach in cancer, highlighting the broader utility of proline derivatives in probing disease-related pathways. nih.gov
| Enzyme | Abbreviation | Function | Substrate(s) | Product | Reference |
|---|---|---|---|---|---|
| Carboxymethylproline Synthase | CarB | Catalyzes the first committed step; C-C and C-N bond formation. | Malonyl-CoA + L-Glutamate γ-semialdehyde | (2S,5S)-Carboxymethylproline | nih.govnih.gov |
| Carbapenam Synthetase | CarA | ATP-dependent cyclization to form the β-lactam ring. | (2S,5S)-Carboxymethylproline + ATP | (3S,5S)-Carbapenam-3-carboxylate | nih.gov |
| Carbapenem Synthase | CarC | Bridgehead epimerization and desaturation. | (3S,5S)-Carbapenam-3-carboxylate | (R)-1-Carbapen-2-em-3-carboxylate | nih.gov |
Role as Chiral Building Blocks and Auxiliaries in Asymmetric Organic Synthesis
Amino acids are fundamental components of the "chiral pool," serving as readily available and inexpensive starting materials for the synthesis of complex, enantiomerically pure molecules. researchgate.net They can be employed as chiral precursors, reagents, auxiliaries, or organocatalysts. researchgate.net this compound, as a modified amino acid, is a valuable chiral building block.
The synthesis of all four diastereoisomers of 4-(carboxymethyl)proline has been accomplished, making these constrained molecules available for use in synthetic chemistry. researchgate.net Their defined stereochemistry and rigid framework are highly advantageous for transferring chirality during a synthetic sequence. They can be incorporated into larger molecules to control the stereochemical outcome of reactions at remote positions. A primary application is in the creation of complex peptidomimetics or pharmacologically active compounds, such as analogues of 2-aminoadipic acid for studying NMDA receptors. researchgate.net The presence of two carboxylic acid groups provides multiple points for further chemical modification, enhancing its versatility as a synthetic building block.
Organocatalysis with Proline and its Derivatives
L-proline is one of the most studied organocatalysts, capable of catalyzing a wide range of asymmetric reactions, including aldol, Mannich, and Michael reactions. wikipedia.orgclockss.org The catalytic cycle typically proceeds through the formation of an enamine intermediate between the secondary amine of proline and a carbonyl substrate, while the carboxylic acid group activates the electrophile via hydrogen bonding. clockss.org
The development of proline derivatives is a major area of research aimed at improving catalytic efficiency, stereoselectivity, and solubility in various solvents. organic-chemistry.org Modifications often focus on the carboxylic acid moiety or substitutions on the pyrrolidine ring. organic-chemistry.orgthieme-connect.de While this compound is a proline derivative, its use as a direct organocatalyst is not as widely reported as other derivatives. The presence of the N-carboxymethyl group significantly alters the electronic properties and acidity of the molecule compared to proline, which would influence its catalytic behavior. Instead, its primary role in asymmetric synthesis is as a chiral building block, where its inherent stereochemistry and conformational rigidity are leveraged to construct complex chiral targets. researchgate.net
Development of Proline-Derived Scaffolds for Modulating Protein Structure and Function
Molecular scaffolds are core structures used to hold functional groups in a specific three-dimensional orientation. The rigid pyrrolidine ring of proline makes it an excellent foundation for creating such scaffolds. upc.edunih.gov By attaching different chemical moieties to the proline ring, researchers can design molecules that present a specific pharmacophore for interaction with a biological target.
This compound and its isomers are particularly useful in this context. The carboxymethyl group provides an additional, synthetically accessible handle that can be used to build out the scaffold or to attach functional groups, in addition to the standard C-terminus and any ring positions. This is exemplified by the development of D-proline-based peptidomimetic scaffolds designed as dual inhibitors of two distinct cancer-related enzymes: matrix metalloproteinase 9 (MMP-9) and carbonic anhydrase II (CAII). nih.gov In this work, the proline scaffold served to orient two separate arylsulfonyl moieties in a precise trans geometry, which was found to be critical for achieving dual inhibitory activity. nih.gov Such molecules that can modulate multiple targets hold promise for complex diseases and serve as sophisticated probes to study cellular networks.
| Enzyme Target | Inhibition Constant (Ki) | Significance | Reference |
|---|---|---|---|
| Human Carbonic Anhydrase II (hCAII) | 156 nM | Potent inhibition of a cytosolic enzyme involved in pH regulation and tumorigenesis. | nih.gov |
| Human Matrix Metalloproteinase 9 (hMMP-9) | 390 nM | Moderate inhibition of a gelatinase involved in extracellular matrix degradation and tumor invasion. | nih.gov |
Emerging Research Directions and Future Perspectives for 1 Carboxymethyl L Proline
Innovations in Green and Sustainable Synthetic Routes
The chemical industry's increasing focus on sustainability is driving innovation in the synthesis of complex molecules like 1-(Carboxymethyl)-L-proline. chemistryjournals.net The principles of green chemistry—which prioritize waste prevention, atom economy, use of renewable feedstocks, and energy efficiency—are being applied to develop more environmentally benign and economically viable synthetic routes. chemistryjournals.nethilarispublisher.com
Future synthetic strategies for this compound and its analogs are expected to move away from traditional methods that often rely on hazardous reagents and solvents. chemistryjournals.net Key innovations include:
Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity and reduces the need for toxic reagents. hilarispublisher.com The biosynthesis of (2S,5S)-carboxymethylproline, a stereoisomer of this compound, is naturally catalyzed by the enzyme carboxymethylproline synthase (CarB). nih.gov Research into engineered crotonases and other enzymes demonstrates the potential for biocatalytic systems, possibly in tandem enzyme-catalyzed reactions, to produce stereochemically pure proline derivatives. researchgate.net This approach is central to producing intermediates for medicinally important carbapenem (B1253116) antibiotics. nih.gov
Mechanochemistry : Techniques like ball milling perform chemical reactions in the absence of solvents, significantly reducing chemical waste. beilstein-journals.org This solvent-free approach has been successfully used to efficiently couple proline residues to form dipeptides, showcasing its potential for creating the core structure of proline derivatives. beilstein-journals.org
Green Catalysts and Solvents : The development of novel, recyclable catalysts, such as certain ionic liquids, can facilitate reactions under solvent-free conditions, improving yields and simplifying purification. acs.org Similarly, the replacement of traditional organic solvents with environmentally benign alternatives like water or supercritical carbon dioxide is a core tenet of green synthesis. hilarispublisher.com The use of ultrasound irradiation is another technique that can make synthetic methods faster and cleaner. researchgate.net
These sustainable approaches not only minimize environmental impact but also offer economic advantages through reduced waste and energy consumption. chemistryjournals.net
Exploration of Novel Biologically Relevant Target Systems
While the role of this compound is established in certain biological pathways, ongoing research is uncovering new and potentially significant molecular targets. The conformationally constrained nature of the proline ring makes its derivatives ideal candidates for designing specific inhibitors or probes for various biological systems. researchgate.net
Emerging areas of exploration include:
Carbapenem Biosynthesis : (2S,5S)-carboxymethylproline is a direct precursor in the biosynthesis of carbapenems, a critical class of β-lactam antibiotics. nih.gov The enzyme responsible for its formation, Carboxymethylproline synthase (CarB), is a key target. nih.gov Future research aims to use mutagenesis studies, guided by structural data, to alter the selectivity of CarB to generate novel intermediates for clinically useful carbapenems. nih.gov
Amino Acid Transporters : Proline derivatives are being investigated as inhibitors of various amino acid transporters. Mouse knockout studies of the high-affinity L-proline transporter (PROT) suggest it is a potential therapeutic target for improving cognition. nih.gov Furthermore, novel hydroxy-L-proline analogs have been identified as potent inhibitors of the transporters ASCT1 and ASCT2, which are implicated in cancer and ischemia-related central nervous system injuries. google.com
Enzyme Inhibition : The proline framework is a cornerstone of many enzyme inhibitors. For example, Lisinopril (B193118), an inhibitor of Angiotensin-Converting Enzyme (ACE) used to treat hypertension, is a well-known proline derivative. pillbuys.com This precedent suggests that analogs of this compound could be designed to target other clinically relevant enzymes.
Receptor Probing : Proline chimeras have been successfully used as molecular probes to study glutamatergic receptors. researchgate.net Given that 4-(Carboxymethyl)proline is a constrained analogue of the neurotransmitter-related molecule 2-aminoadipic acid, there is potential for this compound to interact with receptors that bind acidic amino acids. researchgate.net Additionally, the related compound Nε-(carboxymethyl)lysine (CML) is known to bind to the Receptor for Advanced Glycation End Products (RAGE), a key player in inflammatory responses. nih.gov
The exploration of these target systems could lead to the development of new therapeutics for a wide range of conditions, from infectious diseases to cognitive disorders. nih.govnih.gov
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern drug discovery and mechanistic studies, providing insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, advanced modeling techniques are crucial for understanding its behavior and designing new applications.
Key computational approaches include:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to investigate reaction mechanisms and predict the stereoselectivity of synthetic routes. beilstein-journals.orgresearchgate.netacs.org DFT studies have been employed to explain the diastereoselectivities in the synthesis of 4-(carboxymethyl)proline and to elucidate the catalytic cycle of proline-catalyzed reactions. researchgate.netacs.org This predictive power helps in optimizing reaction conditions and developing more robust synthetic processes. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations allow researchers to observe the dynamic behavior of molecules over time. This technique is used to study the conformational flexibility of enzymes and understand how substrates like this compound bind to their active sites. mdpi.com Such simulations provide critical information on allosteric coupling and long-range communications within proteins, which can guide the design of more effective enzyme inhibitors or modulators. mdpi.com
Structural and Mechanistic Elucidation : Computational modeling is often used in conjunction with experimental techniques like X-ray crystallography and IR spectroscopy. nih.govresearchgate.net Crystal structures of enzymes like CarB provide a static picture of the active site, which can be used as a starting point for modeling substrate binding and enzymatic reactions. nih.gov Furthermore, comparing experimental IR spectra with computationally predicted spectra is a powerful method for confirming the structure of newly synthesized molecules or identified metabolites. researchgate.net
These advanced computational tools accelerate the research and development process by enabling predictive design and offering deep mechanistic insights into the chemical and biological activities of this compound.
Development of Multi-modal Research Tools and Probes
The development of sophisticated molecular tools is essential for probing complex biological systems. The rigid scaffold of the proline ring makes it an excellent foundation for building highly specific research probes. researchgate.net An emerging direction is the creation of multi-modal tools that combine multiple functionalities, such as targeting, imaging, and therapeutic action, into a single molecule.
Future development in this area includes:
Target-Specific Probes : Proline-based molecules have a history of being used as research probes, such as the use of kainic acid and domoic acid to study glutamatergic receptors. researchgate.net By attaching reporter groups (e.g., fluorescent tags, radioisotopes) to a this compound core designed to interact with a specific biological target (like an enzyme or transporter), researchers can create tools to visualize and study biological processes in real-time.
Multi-modal Imaging Agents : There is active research into converting proline derivatives into multi-modal imaging agents. cardiff.ac.uk By creating ligands that can chelate different metal ions, it is possible to develop agents for various imaging techniques (e.g., MRI, PET) based on a single core structure. A thesis on this topic described the synthesis of DTPA analogues from hydroxy-proline for this express purpose. cardiff.ac.uk
Advanced Analytical Tools : The ability to detect and quantify molecules like this compound and its metabolites in biological samples is crucial. The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), often involves the use of stable isotope-labeled internal standards. nih.gov These labeled molecules, for instance, Nε-CM-[2,4,4-2H3]Lys, act as specialized probes to ensure accurate quantification in complex biological matrices like urine. nih.gov
The creation of such advanced research tools based on the this compound framework will be instrumental in advancing our understanding of its biological roles and unlocking new diagnostic and therapeutic possibilities.
Q & A
Q. How is 1-(Carboxymethyl)-L-proline synthesized and purified for experimental use?
Methodological Answer:
- Synthesis: The carboxymethyl group is introduced via nucleophilic substitution or alkylation of L-proline using chloroacetic acid derivatives under alkaline conditions (pH 9–11). Reaction progress is monitored via thin-layer chromatography (TLC) .
- Purification: Crude product is purified using reversed-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% trifluoroacetic acid). Purity is confirmed by ≥95% HPLC peak area integration .
- Characterization: Structural validation requires - and -NMR (e.g., δ 3.5–4.5 ppm for α-protons, 170–175 ppm for carboxylic carbons) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: Assign stereochemistry using 2D NOESY or COSY to verify proline ring puckering and carboxymethyl group orientation .
- FTIR: Confirm carboxylate (C=O stretch at ~1700 cm) and secondary amine (N–H bend at ~1550 cm) functional groups .
Advanced Research Questions
Q. How can researchers design stability studies to evaluate this compound under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Expose the compound to pH 1–10 buffers (simulating gastrointestinal or lysosomal environments) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .
- For oxidative stability, use HO (1–5 mM) and analyze via electron paramagnetic resonance (EPR) to detect radical intermediates .
- Statistical Analysis: Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
Q. How should contradictory data in biological activity assays (e.g., enzyme inhibition) be resolved?
Methodological Answer:
- Troubleshooting Steps:
Replicate Experiments: Ensure ≥3 independent trials under identical conditions (pH, temperature, buffer composition) .
Control Variables: Validate enzyme activity with positive controls (e.g., known proline derivatives) and assess compound solubility via dynamic light scattering (DLS) .
Data Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare groups. Report confidence intervals (95% CI) and effect sizes .
Q. What strategies are effective for incorporating this compound into peptide chains during solid-phase synthesis?
Methodological Answer:
- Coupling Optimization:
Q. How to address ethical and methodological rigor in studies involving human subjects or biological samples?
Methodological Answer:
- Ethical Compliance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
